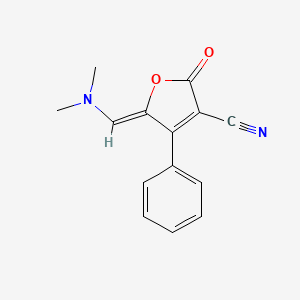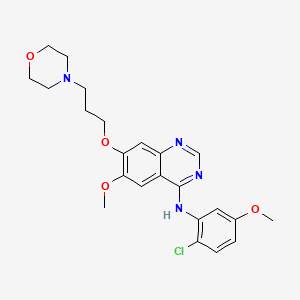
Src Inhibitor-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Src Inhibitor-5 is a member of the class of quinazolines that is quinazoline which is substituted at position 4 by a 2-chloro-5-methoxyanilino group, at position 6 by a methoxy group and at position 7 by a 3-(morpholin-4-yl)propoxy group. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor. It is an aromatic ether, a polyether, a member of quinazolines, a secondary amino compound, a member of morpholines, a tertiary amino compound and a member of monochlorobenzenes.
Applications De Recherche Scientifique
Role of Src in Cancer Development and Therapeutics
Src family kinases are pivotal in tumor development, influencing cell proliferation, survival, migration, and metastasis. Despite Src inhibitors showing minimal activity as monotherapies in solid tumors, research underscores their potential in combinatorial regimens to overcome resistance to existing anticancer therapies and prevent metastatic recurrence (Zhang & Yu, 2012). This suggests a nuanced approach to leveraging Src inhibitors in cancer treatment, highlighting the importance of understanding Src's complex role in cancer biology and therapy response.
Src Inhibitors in Solid Tumor Malignancies
Src's implication in cancer progression has led to the development of Src inhibitors, tested in clinical trials for their efficacy in solid tumor malignancies. Despite limited activity as single agents, ongoing studies focus on combination therapies and biomarker-driven trials to enhance their therapeutic potential (Puls, Eadens, & Messersmith, 2011). These efforts reflect the critical need for a strategic approach in utilizing Src inhibitors, focusing on targeted and personalized treatment strategies.
Innovations in Src Inhibitor Design
Recent advancements have introduced novel Src inhibitors with improved specificity and efficacy. Design strategies include targeting distinct active site nucleophiles, offering new pathways for inhibiting Src family kinases and related molecules. These developments are crucial for designing more effective and selective cancer therapeutics (Gushwa, Kang, Chen, & Taunton, 2012).
Src as a Therapeutic Target in Cancer
Evaluating Src as a therapeutic target reveals its significant role in various cancers, with specific biomarkers enhancing the effectiveness of Src inhibitors. The identification of sensitive cancer cells to Src inhibitors underscores the potential of targeted therapy, emphasizing the need for further research in biomarker identification and therapeutic application (Nam et al., 2014).
Propriétés
Nom du produit |
Src Inhibitor-5 |
|---|---|
Formule moléculaire |
C23H27ClN4O4 |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
N-(2-chloro-5-methoxyphenyl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
InChI |
InChI=1S/C23H27ClN4O4/c1-29-16-4-5-18(24)20(12-16)27-23-17-13-21(30-2)22(14-19(17)25-15-26-23)32-9-3-6-28-7-10-31-11-8-28/h4-5,12-15H,3,6-11H2,1-2H3,(H,25,26,27) |
Clé InChI |
CVOJFSBJHSHLQV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4 |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
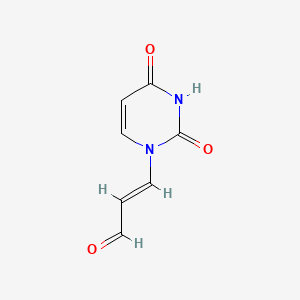
![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

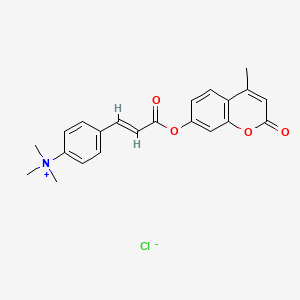
![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
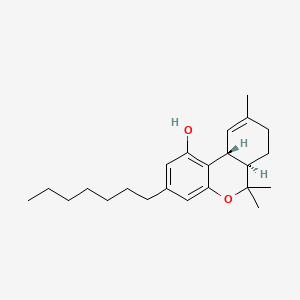

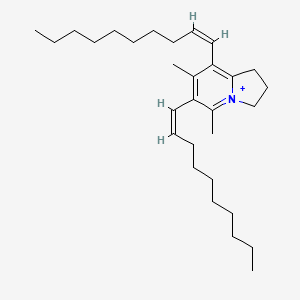
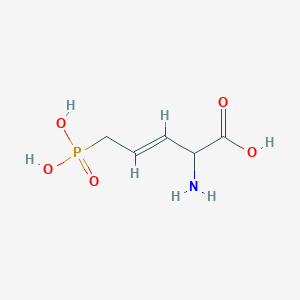

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
